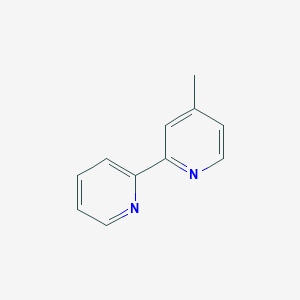
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would likely consist of a phenyl ring substituted with a nitro group and an ester group. The exact structure would depend on the positions of these substituents on the phenyl ring .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction of the nitro group to an amine, and nucleophilic attack on the carbonyl carbon of the ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its polarity .Scientific Research Applications
Antioxidant Properties
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, as part of the 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. In a study, various 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, were tested for their antioxidant activity in vitro in a hypochlorous system. The assay involved luminol-dependent chemiluminescence of free radicals, which decreased in the presence of these derivatives. Among the compounds tested, SS-14, a closely related compound, exhibited the best scavenger activity at the highest concentration (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Another significant application is in the field of plant growth regulation. A study explored the growth-regulating activity of three 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, on nitrogen-fixing soybean plants. The study demonstrated that these compounds exhibit growth-regulating activity in a concentration-dependent manner, with SS-14, a similar compound, inhibiting nodule number and biomass primarily at the highest concentration tested (Stanchev et al., 2010).
Synthesis of Chiral Tetronic Acid Derivatives
In the realm of organic synthesis, this compound plays a role in the synthesis of chiral tetronic acid derivatives. A study on asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes and subsequent intramolecular cyclization developed a one-pot reaction that provided tetronic acid derivatives with excellent enantioselectivities. This synthesis route is crucial for producing various derivatives for potential applications in pharmaceuticals and agrochemicals (Yan et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would depend on its exact structure and properties. In general, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
The future directions for research on a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVSSHAHYYYAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446157 | |
| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-33-4 | |
| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in the synthesis of indoline derivatives?
A1: this compound serves as a crucial starting material in the synthesis of indoline derivatives, specifically for developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. The research focuses on a novel, environmentally friendly approach using flow chemistry techniques to convert this compound into valuable indoline intermediates.
Q2: How does the flow chemistry method described in the paper improve the synthesis process involving this compound?
A2: The paper highlights two major improvements facilitated by flow chemistry:
- Safer Hydrogenation: The researchers developed a one-step heterogeneous catalytic hydrogenation of this compound to produce Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids the use of hazardous reducing agents typically employed in traditional batch reactions [].
- Efficient N-Alkylation: The subsequent N-alkylation of the indoline nitrogen was optimized using a custom-designed flow reactor. This optimization led to a significant reduction in the required excess of carcinogenic 1,2-dibromoethane (tenfold decrease) and drastically shortened reaction times (30 minutes vs. 4 days) []. This translates to a remarkable 200-fold increase in productivity compared to batch processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
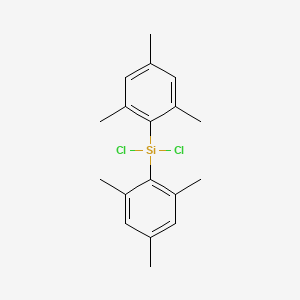

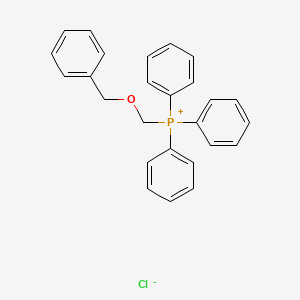
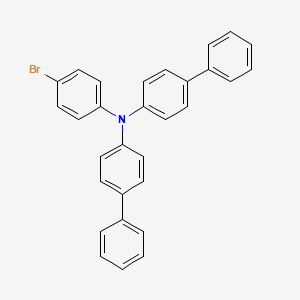
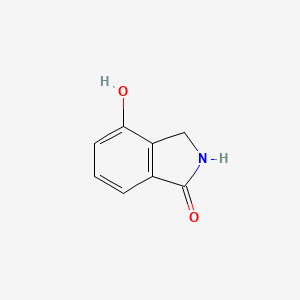
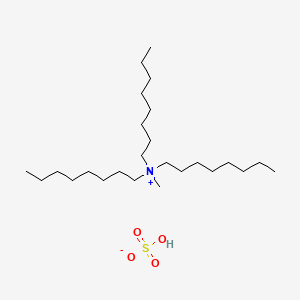
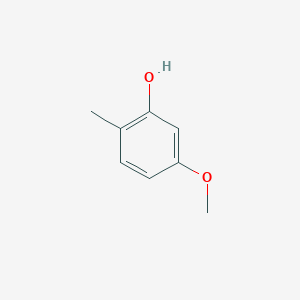




![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

